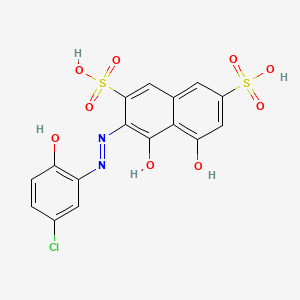![molecular formula C20H31N3O4 B13752950 n-[(Benzyloxy)carbonyl]leucylleucinamide CAS No. 71800-39-0](/img/structure/B13752950.png)
n-[(Benzyloxy)carbonyl]leucylleucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]leucylleucinamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of leucylleucinamide. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]leucylleucinamide typically involves the protection of the amino group of leucylleucinamide with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate (Cbz-Cl) as the protecting reagent. The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]leucylleucinamide can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free leucylleucinamide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Substitution: Compounds with different protecting groups or functional groups.
科学研究应用
N-[(Benzyloxy)carbonyl]leucylleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]leucylleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to interact with its target without undergoing premature degradation. The compound can inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds .
相似化合物的比较
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide with a benzyloxycarbonyl protecting group, used in similar applications.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: A dipeptide with a benzyloxycarbonyl group, used in enzyme inhibition studies.
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a benzyloxycarbonyl group, known for its role as a proteasome inhibitor.
Uniqueness
N-[(Benzyloxy)carbonyl]leucylleucinamide is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group, which provides stability and allows for selective reactions. Its applications in peptide synthesis and enzyme inhibition make it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
71800-39-0 |
|---|---|
分子式 |
C20H31N3O4 |
分子量 |
377.5 g/mol |
IUPAC 名称 |
benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O4/c1-13(2)10-16(18(21)24)22-19(25)17(11-14(3)4)23-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H2,21,24)(H,22,25)(H,23,26) |
InChI 键 |
JCFAUIGZYQYJPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
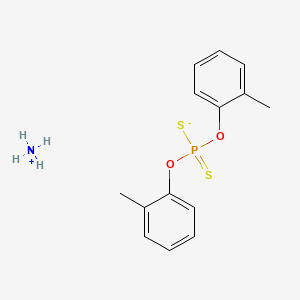


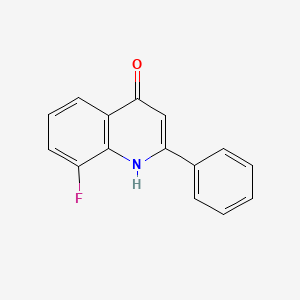




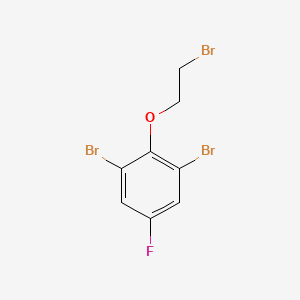

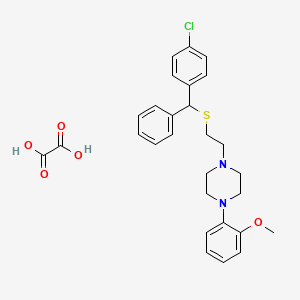
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
